methyl (2Z)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate
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Overview
Description
Methyl (2Z)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a pyrazole ring and a benzofuran moiety, making it a potential candidate for various biological activities.
Preparation Methods
The synthesis of methyl (2Z)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with methyl 3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified using column chromatography .
Chemical Reactions Analysis
Methyl (2Z)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules and can be used in the development of new synthetic methodologies.
Biology: It has shown promising biological activities, including anti-inflammatory, antioxidant, and antimicrobial properties, making it a potential candidate for drug development.
Mechanism of Action
The mechanism of action of methyl (2Z)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their catalytic functions. The compound’s structure allows it to form stable interactions with these targets, leading to its biological effects .
Comparison with Similar Compounds
Methyl (2Z)-2-[(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-5-carboxylate can be compared with other similar compounds, such as:
1,3-diphenyl-1H-pyrazole derivatives: These compounds share the pyrazole ring structure and exhibit similar biological activities.
Benzofuran derivatives:
Pyrazole-benzofuran hybrids: These hybrids combine the structural features of both pyrazole and benzofuran, leading to unique properties and enhanced biological activities.
Properties
Molecular Formula |
C26H18N2O4 |
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Molecular Weight |
422.4 g/mol |
IUPAC Name |
methyl (2Z)-2-[(1,3-diphenylpyrazol-4-yl)methylidene]-3-oxo-1-benzofuran-5-carboxylate |
InChI |
InChI=1S/C26H18N2O4/c1-31-26(30)18-12-13-22-21(14-18)25(29)23(32-22)15-19-16-28(20-10-6-3-7-11-20)27-24(19)17-8-4-2-5-9-17/h2-16H,1H3/b23-15- |
InChI Key |
BBVMRAJYVOPLME-HAHDFKILSA-N |
Isomeric SMILES |
COC(=O)C1=CC2=C(C=C1)O/C(=C\C3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)/C2=O |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OC(=CC3=CN(N=C3C4=CC=CC=C4)C5=CC=CC=C5)C2=O |
Origin of Product |
United States |
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